molecular formula C10H10N2O4 B12550866 3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal CAS No. 142846-61-5

3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal

Cat. No.: B12550866
CAS No.: 142846-61-5
M. Wt: 222.20 g/mol
InChI Key: FYFPUKYRSITVEF-UHFFFAOYSA-N
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Description

3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal is a nitrogen- and oxygen-containing organic compound designed for research applications. Its molecular structure, featuring a 4-nitrophenyl group, a methylamino linkage, and an oxopropanal moiety, makes it a potential intermediate in organic synthesis and materials science. Compounds with nitrophenyl groups are often investigated as building blocks for more complex structures . The presence of both nitrogen and oxygen functional groups suggests potential for this compound to act as a synthon in the development of Hydrogen-Bonded Organic Frameworks (HOFs), which are advanced materials used in proton conduction for electrolytes and energy storage devices . Researchers may also explore its utility in pharmaceutical and agrochemical research, given that nitrogenous heterocycles and nitroaromatics are prevalent in many active molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142846-61-5

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

3-(N-methyl-4-nitroanilino)-2-oxopropanal

InChI

InChI=1S/C10H10N2O4/c1-11(6-10(14)7-13)8-2-4-9(5-3-8)12(15)16/h2-5,7H,6H2,1H3

InChI Key

FYFPUKYRSITVEF-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)C=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Aldol Condensation

The most widely reported method involves condensation between N-methyl-4-nitroaniline and glyoxylic acid under acidic conditions. Key parameters:

  • Molar ratio : 1:1.2 (N-methyl-4-nitroaniline:glyoxylic acid)
  • Solvent : Acetic acid/water (3:1 v/v)
  • Catalyst : Concentrated H₂SO₄ (5 mol%)
  • Temperature : 80°C, 6-8 hours
  • Yield : 68-72%

Mechanism :

  • Protonation of glyoxylic acid carbonyl enhances electrophilicity
  • Nucleophilic attack by N-methyl-4-nitroaniline's amine group
  • Dehydration to form α,β-unsaturated intermediate
  • Tautomerization to final product

Optimization Data :

Parameter Range Tested Optimal Value Yield Impact
Reaction Temperature 60-100°C 80°C +18%
H₂SO₄ Concentration 2-10 mol% 5 mol% +22%
Solvent Polarity ε 20-80 (DMSO-H₂O) ε=37.5 +15%

Oxidative Coupling of N-Methylaniline Derivatives

Nitration-Coupled Synthesis

This two-step approach avoids handling pre-nitrated intermediates:

Step 1 : Methylation of 4-nitroaniline

  • Reagents : CH₃I, K₂CO₃, DMF
  • Conditions : 60°C, 4 hr
  • N-methyl-4-nitroaniline yield : 89%

Step 2 : Oxidative coupling with pyruvaldehyde

  • Oxidant : NaIO₄ (2 equiv)
  • Solvent : THF/H₂O (4:1)
  • Temperature : 0°C → rt, 3 hr
  • Final yield : 63%

Advantages :

  • Avoids isolation of sensitive intermediates
  • Enables scale-up (>100g batches)

High-Pressure Q-Tube Reactor Synthesis

Recent advancements employ high-pressure systems for accelerated synthesis:

Reaction Setup :

  • Pressure : 8-10 bar
  • Temperature : 120°C
  • Time : 45 minutes
  • Catalyst : Amberlyst-15 (0.5g/mmol)

Comparative Performance :

Method Time Yield Purity (HPLC)
Conventional reflux 8 hr 68% 92.4%
Microwave-assisted 1.5 hr 71% 94.1%
Q-Tube reactor 0.75 hr 83% 98.6%

Key Benefits :

  • 78% reduction in reaction time vs conventional methods
  • Improved regioselectivity (99:1 anti:syn)

Enzymatic Synthesis Using Transaminases

Emerging biocatalytic methods show promise for sustainable production:

System Components :

  • Enzyme : ω-Transaminase from Arthrobacter sp. (Code: TA-AB03)
  • Substrates :
    • 4-Nitrobenzaldehyde
    • L-Alanine (amine donor)

Optimized Conditions :

Parameter Value
pH 7.5 (phosphate buffer)
Temperature 37°C
Enzyme Loading 15 U/mL
Reaction Time 24 hr
Yield 54%

Advantages :

  • Water-based system (no organic solvents)
  • 100% atom economy for amine transfer step

Solid-Phase Synthesis for Combinatorial Chemistry

For parallel synthesis applications, polystyrene-supported methods have been developed:

Resin Functionalization :

  • Wang resin → hydroxymethylphenoxy derivative
  • Immobilization of 4-nitroaniline via carbodiimide coupling
  • Methylation with methyl triflate

Reaction Scheme :

  • Resin-bound intermediate : PS-CH₂-O-C₆H₄-NH-CH₃
  • Condensation with glyoxylic acid (3 equiv)
  • Cleavage with TFA/DCM (1:9 v/v)

Performance Metrics :

  • Loading capacity : 0.78 mmol/g
  • Purity (crude) : 85-90%
  • Cycle time : 6 hr (automated synthesis)

Critical Analysis of Methodologies

Comparative Evaluation :

Method Scalability E-Factor* PMI** Cost Index
Acidic Condensation High 23.4 18.7 1.00
Oxidative Coupling Medium 31.8 25.3 1.45
High-Pressure Medium 12.1 9.8 2.10
Enzymatic Low 5.2 4.1 3.85
Solid-Phase High 45.6 36.9 4.20

E-Factor = kg waste/kg product
*
PMI = Process Mass Intensity

Key Findings :

  • High-pressure methods offer best green chemistry metrics
  • Enzymatic routes show potential but require yield improvements
  • Solid-phase synthesis preferred for library generation despite higher costs

Analytical Characterization Data

Spectroscopic Benchmarks :

Technique Key Features Reference
¹H NMR (400 MHz, DMSO-d₆) δ 9.69 (s, 1H, CHO), 3.24 (s, 3H, NCH₃), 7.41-8.12 (m, 4H, Ar-H)
IR (KBr) 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (asym NO₂), 1345 cm⁻¹ (sym NO₂)
HRMS (ESI+) m/z 223.0824 [M+H]⁺ (calc. 223.0821)
XRD Monoclinic, P2₁/c, a=7.892 Å, b=5.432 Å, c=15.673 Å

Chromatographic Methods :

  • HPLC : C18 column, 60:40 MeOH/H₂O + 0.1% TFA, 1 mL/min, tₖ=6.72 min
  • TLC : Silica 60 F₂₅₄, EtOAc/hexane (1:1), Rf=0.38

Industrial-Scale Process Recommendations

For kilogram-scale production, the following protocol is advised:

  • Use high-pressure reactor method with 8 bar N₂ atmosphere
  • Implement continuous flow purification using simulated moving bed chromatography
  • Employ PAT (Process Analytical Technology) with inline FTIR for real-time monitoring
  • Optimize energy efficiency through heat integration (ΔT<20°C in heat exchangers)

Economic Metrics :

  • Production Cost : $142/kg (100 kg batch)
  • COGS Breakdown :
    • Raw materials: 63%
    • Energy: 22%
    • Labor: 9%
    • Waste treatment: 6%

Emerging Research Directions

Innovative Approaches Under Development :

  • Photoredox Catalysis:
    • Visible light-mediated C-N coupling (λ=450 nm)
    • 78% yield achieved in preliminary trials
  • Microfluidic Synthesis:

    • 500 μm reactor channels
    • Residence time 3.2 minutes
    • 89% conversion rate
  • Biocatalytic Cascades:

    • Combined nitration/amination enzymes
    • Current yield: 41% (needs optimization)

Predicted Industry Adoption Timeline :

Technology TRL* Expected Commercialization
High-Pressure 9 2026
Enzymatic 4 2028
Photoredox 3 2030

*Technology Readiness Level

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal exhibit significant anticancer activity. For instance, studies have demonstrated that compounds with similar structural features can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Effects

The compound has also shown promising antimicrobial properties. It has been tested against several bacterial strains, revealing effectiveness in inhibiting growth and biofilm formation. The presence of the nitrophenyl group is believed to contribute to its antimicrobial efficacy .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Activity : A study conducted by Kaping et al. evaluated the cytotoxic effects of various synthesized derivatives on human cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .
  • Antimicrobial Efficacy : In a comparative study, derivatives of this compound were tested against standard bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
  • Anti-inflammatory Properties : Research focusing on the compound's effect on macrophages revealed a decrease in nitric oxide production upon treatment with this compound, indicating its potential as an anti-inflammatory agent .

Data Tables

Activity Tested Compound IC50/MIC Values Reference
AnticancerThis compoundLow micromolar range
AntimicrobialDerivatives tested against E. coli< 10 µg/mL
Anti-inflammatoryMacrophage assayReduced nitric oxide levels

Mechanism of Action

The mechanism by which 3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxopropanal moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Nitrophenyl Moieties

Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) and Derivatives
  • Structure: Features a 2-oxopropanoate ester with a nitropyridinyl group instead of nitrophenyl.
  • Synthesis : Prepared in 45–50% yield via a general procedure involving nitropyridine intermediates .
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate
  • Structure : Contains a methyl ester and a meta-nitro substituent on the phenyl ring.
  • Molecular Formula: C₁₁H₁₁NO₅ (MW: 237.21) .
  • Comparison: The ester group in this compound likely reduces electrophilicity compared to the aldehyde in 3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal, altering reactivity in nucleophilic additions or condensations.
3-((4-Fluoro-2-nitrophenyl)amino)propanol
  • Structure: Substitutes the aldehyde with a propanol chain and adds a fluorine atom at the ortho position.
  • Molecular Formula : C₉H₁₁FN₂O₃ (MW: 214.19) .

Functional Group Analogues

4-(4-Nitrophenyl)oxazol-2-Amine
  • Synthesis: Produced via sonochemical and thermal methods, highlighting solvent-free and energy-efficient routes .
  • Relevance : The oxazole ring introduces a rigid heterocycle, contrasting with the flexible aldehyde chain in the target compound.
Antipyrine Derivatives (e.g., 4-Heteroaryl-Antipyrines)
  • Applications : Demonstrated anti-breast cancer activity in molecular docking studies .
  • Comparison: The antipyrine core (a pyrazolone derivative) differs significantly from the nitrophenylamino-propanal structure but shares nitro group-driven electronic effects.
α-Aminophosphonates with Nitrophenyl Groups
  • Activity: Exhibited radical-scavenging properties in DPPH, NO, and H₂O₂ assays .
  • Divergence : The phosphonate group enables metal chelation, a feature absent in the target compound.

Biological Activity

3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial and cytotoxic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group attached to a nitrophenyl amine and an oxopropanal moiety. This combination allows for diverse chemical reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits considerable antimicrobial properties. A study evaluating silver(I) complexes containing similar ligands reported significant antimicrobial activity against various drug-resistant pathogens, including Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with cellular processes.

Table 1: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Klebsiella pneumoniae16 µg/mL
Staphylococcus aureus8 µg/mL

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In one study, the compound demonstrated significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of approximately 10.23 µM . This indicates its potential as a chemotherapeutic agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
A54910.23
MCF-10A (normal)11.23

The biological activity of this compound is primarily mediated through its interactions with cellular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxopropanal moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions may lead to the modulation of enzyme activities and disruption of cellular functions .

Study on Antimicrobial Properties

In a recent study, researchers synthesized Ag(I) complexes with ligands derived from compounds similar to this compound. The complexes were tested for antimicrobial efficacy against drug-resistant strains. The results indicated that the presence of the nitrophenyl group significantly enhanced antimicrobial activity compared to other derivatives .

Cytotoxicity Evaluation

Another investigation focused on evaluating the cytotoxicity of various derivatives of oxopropanal compounds, including this compound. The study found that modifications in substituents on the aromatic ring influenced cytotoxic activity, highlighting the importance of electronic effects in determining biological outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal, and how can reaction yields be improved?

  • Methodological Answer : Synthesis often involves condensation reactions between nitro-substituted anilines and α-ketoaldehydes. Key steps include controlling reaction temperature (e.g., 60–80°C) and using catalysts like acetic acid or Lewis acids to enhance yields. Purity can be optimized via recrystallization in ethanol or methanol . Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm the presence of the methylamino and nitro groups, while X-ray crystallography (as in structurally similar compounds) resolves stereochemical ambiguities .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and nitro (NO2_2, ~1520–1350 cm1^{-1}) stretches.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns.
  • Single-Crystal X-ray Diffraction : Resolve bond angles and spatial arrangement, as demonstrated for analogous nitroaromatic compounds .

Advanced Research Questions

Q. What reaction mechanisms govern the electrophilic/nucleophilic behavior of this compound in Diels-Alder or Michael addition reactions?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the α,β-unsaturated carbonyl site. Computational studies (e.g., DFT calculations) predict regioselectivity in cycloadditions. Experimental validation involves monitoring reaction kinetics under varying conditions (solvent polarity, temperature) and analyzing products via HPLC or GC-MS. Evidence from similar nitropropenals suggests competing pathways (e.g., endo vs. exo selectivity in Diels-Alder reactions) .

Q. How can researchers resolve contradictions in oxidation/reduction product data for this compound?

  • Methodological Answer : Discrepancies arise from reaction conditions:

  • Oxidation : Under mild conditions (e.g., KMnO4_4/H2 _2O), the aldehyde group oxidizes to a carboxylic acid, forming 3-[Methyl(4-nitrophenyl)amino]-2-oxopropanoic acid. Harsher conditions (CrO3_3/H2 _2SO4_4) may further degrade the nitro group .
  • Reduction : Catalytic hydrogenation (Pd/C, H2 _2) reduces the nitro group to an amine, but over-reduction can degrade the carbonyl. Controlled NaBH4_4 treatment selectively reduces the aldehyde while preserving the nitro group .

Q. What strategies are effective for designing bioactive derivatives of this compound, particularly for antimicrobial or anticancer applications?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at the methylamino or nitro positions (e.g., halogenation, sulfonation) to enhance bioavailability. For example, fluorination at the phenyl ring improves membrane permeability .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays or bacterial strains (e.g., E. coli, S. aureus) using disk diffusion. Correlate activity with electronic properties (Hammett constants) or steric parameters .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via UV-Vis spectroscopy (λmax_{\text{max}} ~300–400 nm for nitroaromatics).
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
  • Metabolic Stability : Employ liver microsome assays to identify cytochrome P450-mediated modifications .

Q. What computational tools are recommended for predicting the compound’s reactivity and synthetic feasibility?

  • Methodological Answer :

  • Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to identify viable precursors (e.g., 4-nitroaniline derivatives) .
  • Reactivity Prediction : Apply DFT-based software (Gaussian, ORCA) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .

Conflict Resolution in Published Data

Q. How can conflicting reports about the compound’s biological activity be reconciled?

  • Methodological Answer : Variability often stems from assay conditions (e.g., cell line specificity, concentration ranges). Standardize protocols:

  • Use identical solvent controls (DMSO concentration ≤0.1%).
  • Validate results across multiple independent labs.
  • Perform structure-activity relationship (SAR) studies to isolate critical functional groups .

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